molecular formula C11H12N2O B12266852 Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- CAS No. 33007-08-8

Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-

Cat. No.: B12266852
CAS No.: 33007-08-8
M. Wt: 188.23 g/mol
InChI Key: PZBAPQNESREDMR-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-: is a heterocyclic compound that belongs to the class of furopyridines Furopyridines are known for their unique structural properties, which include a fused furan and pyridine ring The presence of a pyrrolidinyl group at the 4-position further enhances its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates can be employed. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions often involve the use of rhodium catalysts and are conducted at room temperature with good functional group tolerance.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium ethoxide and sodium methoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine oxides, while substitution reactions can produce various substituted furopyridines.

Scientific Research Applications

Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine

Uniqueness

Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is unique due to the presence of the pyrrolidinyl group, which enhances its chemical reactivity and biological activity. Compared to other furopyridines, it offers distinct advantages in terms of binding affinity and specificity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

33007-08-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-pyrrolidin-1-ylfuro[3,2-c]pyridine

InChI

InChI=1S/C11H12N2O/c1-2-7-13(6-1)11-9-4-8-14-10(9)3-5-12-11/h3-5,8H,1-2,6-7H2

InChI Key

PZBAPQNESREDMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC3=C2C=CO3

Origin of Product

United States

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